molecular formula C42H30 B14476311 9,9'-(Ethane-1,2-diyl)bis(10-phenylanthracene) CAS No. 71582-26-8

9,9'-(Ethane-1,2-diyl)bis(10-phenylanthracene)

Cat. No.: B14476311
CAS No.: 71582-26-8
M. Wt: 534.7 g/mol
InChI Key: VLZCDILOHCGIMD-UHFFFAOYSA-N
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Description

9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) is a compound belonging to the class of anthracene derivatives. Anthracene and its derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound is characterized by the presence of two phenylanthracene units connected by an ethane-1,2-diyl linker.

Preparation Methods

The synthesis of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and aryl boronic acids or alkynes . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction leads to dihydroanthracene derivatives .

Scientific Research Applications

9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of singlet and triplet excited states. These excited states can then participate in various photochemical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved include the interaction with other chromophores and the generation of reactive oxygen species in the presence of oxygen .

Comparison with Similar Compounds

Similar compounds to 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) include other anthracene derivatives such as:

The uniqueness of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) lies in its specific structure, which provides distinct photophysical properties and makes it suitable for various applications in optoelectronics and photodynamic therapy.

Properties

CAS No.

71582-26-8

Molecular Formula

C42H30

Molecular Weight

534.7 g/mol

IUPAC Name

9-phenyl-10-[2-(10-phenylanthracen-9-yl)ethyl]anthracene

InChI

InChI=1S/C42H30/c1-3-15-29(16-4-1)41-37-23-11-7-19-31(37)35(32-20-8-12-24-38(32)41)27-28-36-33-21-9-13-25-39(33)42(30-17-5-2-6-18-30)40-26-14-10-22-34(36)40/h1-26H,27-28H2

InChI Key

VLZCDILOHCGIMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)CCC5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8

Origin of Product

United States

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